molecular formula C22H18FN3O2S B7730659 (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B7730659
M. Wt: 407.5 g/mol
InChI Key: HITDTKXXVZXRJK-GZTJUZNOSA-N
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Description

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound that features a cyano group, an ethoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the cyano group and the ethoxyphenyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters and the use of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups.

Scientific Research Applications

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and ultimately producing its observed effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide include:

  • (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
  • 3-(4-ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-2-28-19-9-5-15(6-10-19)11-17(13-24)21(27)26-22-25-14-20(29-22)12-16-3-7-18(23)8-4-16/h3-11,14H,2,12H2,1H3,(H,25,26,27)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITDTKXXVZXRJK-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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